molecular formula C15H18O5 B3174050 Ethyl 4-(2-tetrahydro-2H-pyranoxy)benzoylformate CAS No. 951888-88-3

Ethyl 4-(2-tetrahydro-2H-pyranoxy)benzoylformate

Cat. No. B3174050
CAS RN: 951888-88-3
M. Wt: 278.3 g/mol
InChI Key: PDXYMFHZJWAJSF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-tetrahydro-2H-pyranoxy)benzoylformate is a chemical compound used as a reference material in pharmaceutical research and development . It meets strict industry standards, ensuring reliable results for researchers .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. As with the synthesis, understanding the chemical reactions of this compound would likely require access to detailed scientific literature or specialized databases .

Scientific Research Applications

Synthetic Chemistry and Compound Development

  • Synthesis of Pyranone Compounds : The reaction of certain oxazolone compounds with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate leads to the formation of pyranone compounds, showcasing the utility of these reactions in synthesizing complex heterocyclic structures (Gelmi & Pocar, 1992).

  • Development of Local Anesthetic and Anti-inflammatory Agents : Ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates and related compounds have shown significant biological activities, including local anesthetic and anti-inflammatory effects, highlighting their potential in medical applications (Mosti et al., 1994).

  • Tetrahydroquinoline Derivatives Synthesis : The reaction involving ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate with nitrobenzaldehydes results in the formation of tetrahydroquinoline derivatives, showcasing a method for creating compounds with potential pharmacological properties (Bombarda et al., 1992).

  • Regioselectivity in Diels-Alder Reactions : The study on the Diels-Alder reactions of pyrones with alkynes demonstrates high regioselectivity, which is crucial for the synthesis of specifically substituted benzenes and offers insights into the synthetic applications of pyranone derivatives (Dieter, 1988).

  • O-Glucosidation Selectivity : Research on the O-glucosidation using ethyl 1-thio-2,3,4,6-tetrakis-O-triisopropylsilyl-beta-d-glucopyranoside and related substrates indicates a highly beta-selective process, which is significant for the synthesis of glucoside derivatives with controlled stereochemistry (Okada et al., 2007).

Safety and Hazards

The safety and hazards associated with Ethyl 4-(2-tetrahydro-2H-pyranoxy)benzoylformate are not detailed in the available resources. For comprehensive safety data, it would be necessary to refer to the compound’s Material Safety Data Sheet (MSDS) or similar safety documentation .

properties

IUPAC Name

ethyl 2-[4-(oxan-2-yloxy)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-2-18-15(17)14(16)11-6-8-12(9-7-11)20-13-5-3-4-10-19-13/h6-9,13H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXYMFHZJWAJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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